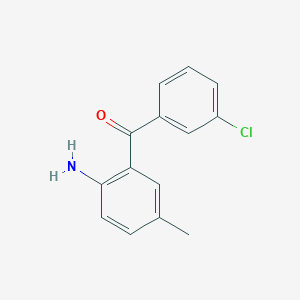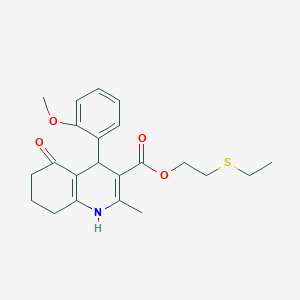![molecular formula C19H24O4 B5028040 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene, also known as DPN, is a synthetic compound that has been widely used in scientific research. DPN belongs to the family of selective estrogen receptor modulators (SERMs), which are compounds that selectively target estrogen receptors and have been used for various purposes, including breast cancer treatment and prevention, osteoporosis treatment, and hormonal contraception. DPN has been found to have a high affinity for estrogen receptor beta (ERβ) and a low affinity for estrogen receptor alpha (ERα), making it a valuable tool for studying the role of ERβ in various biological processes.
Mechanism of Action
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene acts as a selective agonist for ERβ, binding to the receptor and inducing a conformational change that leads to the recruitment of coactivator proteins and the activation of downstream signaling pathways. 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been found to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation, and has been suggested to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been found to have a variety of biochemical and physiological effects, including the regulation of gene expression, cell proliferation, apoptosis, and inflammation. 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been shown to induce apoptosis in breast cancer cells and to inhibit the growth of prostate cancer cells in vitro. 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has several advantages for use in lab experiments, including its high affinity for ERβ, its selectivity for ERβ over ERα, and its ability to induce a conformational change in the receptor that leads to downstream signaling. However, 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene also has some limitations, including its relatively low potency compared to other SERMs, its potential for off-target effects, and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research involving 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene, including:
1. Further investigation of 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene's neuroprotective effects in animal models of neurodegenerative diseases, with a focus on elucidating the underlying mechanisms of action and identifying potential therapeutic applications.
2. Exploration of 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene's potential as an anti-inflammatory and anti-tumor agent, with a focus on identifying the molecular pathways involved and developing novel therapeutic strategies.
3. Investigation of 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene's effects on other biological processes, such as metabolism, cardiovascular function, and immune regulation, to gain a more comprehensive understanding of its pharmacological properties.
4. Development of novel 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene analogs with improved potency, selectivity, and solubility, to overcome some of the limitations of the current compound and enhance its potential as a therapeutic agent.
In conclusion, 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene is a valuable tool for studying the role of ERβ in various biological processes and has potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation. Further research is needed to fully elucidate the pharmacological properties of 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene and to develop novel analogs with improved potency and selectivity.
Synthesis Methods
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenol with propargyl bromide to form 3-(3,5-dimethylphenoxy)propyne, which is then reacted with 1,3-dimethoxybenzene in the presence of a palladium catalyst to form 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene. Other methods include the use of Grignard reagents and Suzuki coupling reactions.
Scientific Research Applications
2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been used extensively in scientific research to study the role of ERβ in various biological processes, including the regulation of gene expression, cell proliferation, apoptosis, and neuroprotection. 2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and has been suggested as a potential therapeutic agent for these conditions.
properties
IUPAC Name |
1-[3-(2,6-dimethoxyphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-14-11-15(2)13-16(12-14)22-9-6-10-23-19-17(20-3)7-5-8-18(19)21-4/h5,7-8,11-13H,6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETXRIBJEZTWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=C(C=CC=C2OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-isobutylglycinamide](/img/structure/B5027968.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5027971.png)

![[1-(1-adamantyl)ethyl]dimethylamine hydrochloride](/img/structure/B5027980.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B5027993.png)
![2-[(4-bromobenzoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5027999.png)
![methyl N-(anilinocarbonothioyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5028011.png)
![5-{2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5028027.png)
![5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5028050.png)
![3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5028062.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)
